1-Benzyl-4-piperidinol-2,2,6,6-d4

説明

Structure

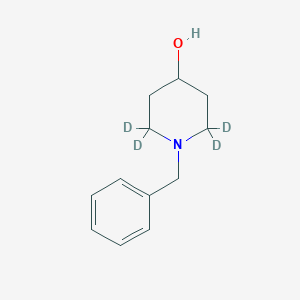

3D Structure

特性

IUPAC Name |

1-benzyl-2,2,6,6-tetradeuteriopiperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/i8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPZXJZYCOETDA-LZMSFWOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(N1CC2=CC=CC=C2)([2H])[2H])O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583086 |

Source

|

| Record name | 1-Benzyl(2,2,6,6-~2~H_4_)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014695-50-1 |

Source

|

| Record name | 1-Benzyl(2,2,6,6-~2~H_4_)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Critical Role of Isotopic Labeling in Modern Drug Development

An In-Depth Technical Guide to 1-Benzyl-4-piperidinol-2,2,6,6-d4: Properties, Applications, and Analytical Characterization

In the rigorous landscape of pharmaceutical and clinical research, the precise quantification of therapeutic agents and their metabolites within biological matrices is a cornerstone of establishing safety and efficacy. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for bioanalytical assays.[1][2] 1-Benzyl-4-piperidinol-2,2,6,6-d4 is a deuterated analog of 1-Benzyl-4-piperidinol, designed specifically to serve as a high-fidelity internal standard.

This guide provides a comprehensive technical overview of 1-Benzyl-4-piperidinol-2,2,6,6-d4 for researchers, analytical scientists, and drug development professionals. We will delve into its core physicochemical properties, the scientific rationale for its application, and the detailed protocols for its characterization and use. The narrative is structured to provide not just data, but a field-proven perspective on why such a molecule is indispensable for generating robust, reliable, and regulatory-compliant bioanalytical data.

Part 1: Core Physicochemical Properties

The foundational characteristics of a reference standard are critical to its application. 1-Benzyl-4-piperidinol-2,2,6,6-d4 is structurally identical to its non-labeled counterpart, with the key exception of four deuterium atoms replacing hydrogen at the 2 and 6 positions of the piperidine ring. This substitution provides the necessary mass shift for mass spectrometric differentiation without significantly altering its chemical behavior.

Caption: Chemical structure of 1-Benzyl-4-piperidinol-2,2,6,6-d4.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-benzyl-2,2,6,6-tetradeuteriopiperidin-4-ol | [3][4] |

| Molecular Formula | C₁₂H₁₃D₄NO | [3] |

| Molecular Weight | 195.29 g/mol | [3] |

| Exact Mass | 195.156121150 Da | [3][4] |

| CAS Number | 1014695-50-1 | [3] |

| Synonyms | 1-Benzyl-4-piperidinol-d4 | [3] |

| Isotopic Labeling | Deuterium (D) | [4] |

Part 2: The Scientific Imperative for Deuterated Internal Standards

The primary function of 1-Benzyl-4-piperidinol-2,2,6,6-d4 is to serve as an internal standard (IS) in quantitative bioanalysis. An ideal IS co-elutes with the analyte and experiences identical conditions during sample preparation, extraction, and ionization, thereby normalizing for any variability.[2][5]

The Causality Behind the "Gold Standard" Status:

-

Mitigation of Matrix Effects: Biological samples like plasma are incredibly complex. Co-eluting endogenous components can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[5] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. By measuring the ratio of the analyte to the IS, this variability is effectively canceled out.[5][6]

-

Correction for Sample Preparation Variability: Losses can occur at any stage of sample handling, from protein precipitation and liquid-liquid extraction to simple volume transfer errors. Adding the IS at the very beginning of the workflow ensures that it experiences the same procedural losses as the analyte. The final analyte/IS ratio remains constant, preserving the accuracy of the measurement.

-

Regulatory Scrutiny: Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of bioanalytical submissions incorporate SIL-IS.[5] While the FDA does not explicitly mandate their use, it has issued citations for methods that fail to adequately track IS responses, underscoring the expectation for robust and reliable assay development.[5] Investing in a SIL-IS significantly de-risks regulatory submissions and often reduces method development time.[5]

Caption: Workflow demonstrating how a SIL-IS corrects for analytical variability.

Part 3: Synthetic Strategy and Isotopic Labeling Considerations

While a custom synthesis, the preparation of 1-Benzyl-4-piperidinol-2,2,6,6-d4 logically follows a pathway involving its non-labeled precursor, 1-benzyl-4-piperidone.[7][8]

Key Synthetic Steps:

-

Alkylation: The synthesis often starts with 4-piperidone hydrochloride, which is neutralized and then alkylated with benzyl bromide to form 1-benzyl-4-piperidone.[8]

-

Deuterium Labeling: The crucial isotopic labeling step is performed on the 1-benzyl-4-piperidone intermediate. The protons on the carbons alpha to the carbonyl group (at positions 2 and 6) are acidic enough to be exchanged for deuterium. This is typically achieved by a base-catalyzed hydrogen/deuterium exchange in a deuterated solvent like D₂O or deuterated methanol.[9] It is critical that the labels are placed in positions that are not susceptible to back-exchange under biological or analytical conditions.[9]

-

Reduction: The deuterated ketone is then reduced to the corresponding alcohol, 1-Benzyl-4-piperidinol-2,2,6,6-d4, using a standard reducing agent such as sodium borohydride.

Caption: A logical synthetic route for 1-Benzyl-4-piperidinol-2,2,6,6-d4.

Part 4: Protocols for Analytical Characterization

Validation of the identity, purity, and isotopic enrichment of the internal standard is a non-negotiable step.

Protocol 1: Mass Spectrometry for Identity and Isotopic Enrichment

Objective: To confirm the molecular weight and assess the degree of deuteration.

Methodology:

-

Sample Preparation: Prepare a ~1 µg/mL solution of 1-Benzyl-4-piperidinol-2,2,6,6-d4 in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 100-300.

-

Analysis and Trustworthiness Check:

-

Identity Confirmation: Look for the protonated molecular ion [M+H]⁺. The theoretical exact mass for C₁₂H₁₄D₄NO⁺ is 196.1639. The measured mass should be within 5 ppm of this value.

-

Isotopic Purity: Compare the peak intensity of the deuterated species (m/z 196.16) with the unlabeled species [M-4D+4H+H]⁺ (m/z 192.1383). A high isotopic purity is indicated by a dominant signal for the d4 species.

-

Protocol 2: NMR Spectroscopy for Structural Confirmation

Objective: To confirm the molecular structure and verify the specific locations of the deuterium labels.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the substance in a suitable deuterated NMR solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[10]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

-

Analysis and Self-Validation:

-

¹H NMR: The key validation is the significant reduction or complete absence of proton signals corresponding to the piperidine ring positions 2 and 6. In the unlabeled compound, these appear as multiplets.[11][12] The signals for the benzyl group protons and the protons at positions 3, 4, and 5 should be present with the correct integration and multiplicity.

-

¹³C NMR: The spectrum will confirm the carbon skeleton. The signals for the deuterated carbons (C2 and C6) will show characteristic splitting due to coupling with deuterium (a triplet for -CD₂-) and will have a much lower intensity compared to the protonated carbons.

-

Part 5: Application Workflow - Quantifying an Analyte in Plasma

The following protocol outlines how 1-Benzyl-4-piperidinol-2,2,6,6-d4 is used in a typical bioanalytical setting.

Caption: Step-by-step workflow for sample analysis using the SIL-IS.

Step-by-Step Methodology:

-

Prepare Standards and QCs: A calibration curve is prepared by spiking known concentrations of the unlabeled analyte into blank plasma. Quality control (QC) samples are also prepared at low, medium, and high concentrations.

-

Sample Processing:

-

To an aliquot (e.g., 100 µL) of each standard, QC, and unknown study sample, add a fixed volume (e.g., 10 µL) of the 1-Benzyl-4-piperidinol-2,2,6,6-d4 internal standard working solution at a known concentration.

-

Precipitate proteins by adding a water-miscible organic solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins and transfer the clear supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto a suitable LC column (e.g., C18) for chromatographic separation.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For instance, a transition for the IS could be m/z 196.1 -> 105.1 (loss of the deuterated piperidinol ring).

-

-

Data Processing:

-

The peak areas for the analyte and the IS are integrated.

-

A calibration curve is generated by plotting the analyte/IS peak area ratio against the nominal concentration of the calibration standards.

-

The concentration of the analyte in the QC and unknown samples is calculated from their analyte/IS peak area ratios using the regression equation from the calibration curve.

-

Conclusion

1-Benzyl-4-piperidinol-2,2,6,6-d4 is more than just a chemical reagent; it is an enabling tool for producing high-quality, defensible data in the demanding field of drug development. Its design as a stable isotope-labeled internal standard directly addresses the inherent challenges of bioanalysis, particularly matrix effects and sample preparation variability. By understanding its physicochemical properties, the rationale for its use, and the methods for its characterization and application, researchers and scientists can confidently develop and validate robust analytical methods that meet the highest standards of scientific integrity and regulatory compliance.

References

-

The Value of Deuterated Internal Standards. KCAS Bio. [Link]

-

1-Benzyl-4-piperidinol-2,2,6,6-d4 | C12H17NO. PubChem. [Link]

-

Deuterated internal standards and bioanalysis. AptoChem. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]

-

1-Benzyl-4-piperidone 99%. MilliporeSigma. [Link]

-

1-Benzyl-4-piperidone | C12H15NO. PubChem. [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]

-

Cas 120014-07-5,1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-ylindenemethyl)piperidine. Lookchem. [Link]

-

Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. ScienceDirect. [Link]

-

1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. 1-Benzyl-4-piperidinol-2,2,6,6-d4 | C12H17NO | CID 16121751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-4-piperidinol-2,2,6,6-d4 | LGC Standards [lgcstandards.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. texilajournal.com [texilajournal.com]

- 7. 1-苄基-4-哌啶酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. chem.washington.edu [chem.washington.edu]

- 11. researchgate.net [researchgate.net]

- 12. 1-Benzyl-4-piperidone(3612-20-2) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Characterization of 1-Benzyl-4-piperidinol-d4: Exact Mass and Molecular Weight

Abstract

This technical guide provides an in-depth analysis of 1-Benzyl-4-piperidinol-d4, a deuterated isotopologue essential for quantitative bioanalytical studies. We will dissect the critical distinctions between molecular weight and exact mass, outlining the profound implications of these differences in the context of high-resolution mass spectrometry (HRMS). This paper will serve as a practical resource for researchers, scientists, and drug development professionals, offering not only the fundamental physicochemical properties but also detailed experimental protocols for the verification and application of this stable isotope-labeled internal standard. By grounding our discussion in the principles of mass spectrometry, we aim to equip the reader with the expertise to ensure data integrity, accuracy, and precision in their quantitative workflows.

Introduction: The Role of Deuterated Standards in Quantitative Analysis

In the landscape of pharmaceutical and bioanalytical research, the demand for rigorous, reproducible, and accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold-standard technique due to its inherent specificity and sensitivity.[1] However, the reliability of LC-MS data can be compromised by several factors, including sample loss during preparation, matrix effects like ion suppression, and instrument variability.[2]

To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the most robust strategy. A deuterated internal standard, such as 1-Benzyl-4-piperidinol-d4, is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its heavier, stable isotope, deuterium (²H).[3] Because deuterated standards are chemically and physically almost identical to the analyte, they co-elute chromatographically and experience nearly the same effects during sample preparation and ionization.[4] This allows them to act as a reliable reference to correct for variations, thereby dramatically improving the accuracy and precision of quantification.[2][3] The non-deuterated form, 1-benzyl-4-piperidone, is a versatile building block in the synthesis of various medicinal compounds.[5]

This guide focuses specifically on 1-Benzyl-4-piperidinol-d4, providing the core technical data and methodologies required for its effective implementation in a research setting.

Core Concepts: Molecular Weight vs. Exact Mass

A frequent point of confusion in analytical chemistry is the distinction between molecular weight and exact mass. While often used interchangeably in general chemistry, in the context of mass spectrometry, the difference is critical.

-

Molecular Weight (or Molar Mass) : This is the weighted average mass of a molecule's naturally occurring isotopes.[6] It is calculated using the atomic weights of the constituent elements, which themselves are averages based on the natural abundance of their isotopes (e.g., the atomic weight of carbon is ~12.011 amu, accounting for both ¹²C and ¹³C).[7] Molecular weight is typically expressed in grams per mole ( g/mol ).

-

Exact Mass (or Monoisotopic Mass) : This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each element.[6][8] For example, in organic molecules, this corresponds to ¹H, ¹²C, ¹⁴N, and ¹⁶O. High-resolution mass spectrometers are capable of measuring the mass of individual ions with sufficient accuracy to resolve these isotopic differences. Exact mass is expressed in Daltons (Da) or atomic mass units (amu).

For 1-Benzyl-4-piperidinol-d4, this distinction is crucial. The four deuterium atoms significantly alter the exact mass, allowing it to be clearly distinguished from its non-deuterated counterpart by a high-resolution mass spectrometer.

Physicochemical and Mass Spectrometric Properties of 1-Benzyl-4-piperidinol-d4

A precise understanding of the compound's properties is the foundation of any analytical method. The following table summarizes the key quantitative data for 1-Benzyl-4-piperidinol-d4.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₃D₄NO | [9] |

| Molecular Weight | 195.29 g/mol | [9] |

| Exact Mass | 195.156121150 Da | [9] |

| CAS Number | 1219803-83-3 | [10] |

| IUPAC Name | 1-benzyl-2,2,6,6-tetradeuteriopiperidin-4-ol | [9] |

Table 1: Key Physicochemical Properties of 1-Benzyl-4-piperidinol-d4.

The significant difference between the molecular weight and the exact mass arises from the isotopic composition. The molecular weight calculation incorporates the natural abundance of all isotopes, whereas the exact mass is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, and in this case, the deliberately introduced ²H).

Experimental Workflow: Verification and Application

The effective use of 1-Benzyl-4-piperidinol-d4 as an internal standard requires initial verification of its identity and purity, followed by its incorporation into a quantitative workflow.

Mass Verification via High-Resolution Mass Spectrometry

The first step upon receiving a new lot of an internal standard is to confirm its identity and isotopic purity. This is best accomplished using High-Resolution Mass Spectrometry (HRMS), for example, with an Orbitrap or a Time-of-Flight (TOF) instrument.[11]

Protocol for Mass Verification:

-

Solution Preparation: Prepare a dilute solution of 1-Benzyl-4-piperidinol-d4 (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Direct Infusion: Infuse the solution directly into the HRMS instrument to avoid any chromatographic effects.

-

Mass Spectrometer Settings:

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The piperidine nitrogen is readily protonated.

-

Resolution: Set to a high value (e.g., >60,000) to ensure accurate mass measurement and resolution of isotopic peaks.[12]

-

Scan Range: Set a narrow scan range around the expected m/z of the protonated molecule [M+H]⁺. The expected m/z is 196.1639 (195.1561 + 1.0078 for H⁺).

-

-

Data Analysis:

-

Confirm the presence of a prominent peak at the expected m/z for [C₁₂H₁₄D₄NO]⁺.

-

Measure the mass error between the observed m/z and the theoretical exact mass. An error of <5 ppm is generally considered acceptable.

-

Examine the isotopic pattern to assess the isotopic enrichment. The M+1 peak should be significantly lower than what would be expected for a non-deuterated compound of similar size.

-

Workflow for Quantitative LC-MS/MS Analysis

Once verified, the deuterated standard is used to build a calibration curve and quantify the target analyte in unknown samples. The following diagram illustrates a typical workflow.

Figure 1: A typical workflow for quantitative analysis using a deuterated internal standard.

Key Considerations for Implementation:

-

Isotopic Purity: The isotopic enrichment of the standard should be high (ideally ≥98%) to prevent the unlabeled analyte within the standard from contributing to the analyte's signal, which would cause an overestimation.[3]

-

Position of Labeling: Deuterium atoms should be on chemically stable positions. The labeling on carbons 2 and 6 of the piperidine ring in 1-Benzyl-4-piperidinol-d4 is stable and not prone to back-exchange with hydrogen from the solvent.[3]

-

Degree of Deuteration: A mass difference of at least 3 or 4 Daltons is recommended to minimize interference from the natural isotopic abundance (M+1, M+2 peaks) of the analyte.[3] The d4-labeling provides a clear mass shift.

-

Co-elution: The deuterated standard and the analyte must co-elute for optimal correction of matrix effects. While their chromatographic behavior is nearly identical, this should be verified during method development.[3]

Conclusion

1-Benzyl-4-piperidinol-d4 is an indispensable tool for achieving the highest levels of accuracy and precision in the quantitative analysis of its non-deuterated analogue. A thorough understanding of the fundamental differences between molecular weight and exact mass is critical for its proper use in high-resolution mass spectrometry. By following validated protocols for mass verification and implementing a robust LC-MS/MS workflow, researchers can leverage the unique properties of this deuterated standard to generate reliable and defensible data. This is particularly crucial in the regulated environments of drug development and clinical research, where data integrity is non-negotiable.[3]

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Scholar.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.. Retrieved March 4, 2026, from [Link]

-

Millán-Herrero, F., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics, 35(21), 4480-4482. Retrieved March 4, 2026, from [Link]

-

Demidov, V. V., et al. (2013). An improved measurement of isotopic ratios by high resolution mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(2), 218-225. Retrieved March 4, 2026, from [Link]

-

Calculating Exact Masses. (n.d.). Mass Spectrometry Facility, University of Missouri. Retrieved March 4, 2026, from [Link]

-

1-Benzyl-4-piperidinol-2,2,6,6-d4. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

-

Utility of high resolution accurate mass spectrometry (HRMS) in the mass isotopomer distribution analysis (MIDA) of CSF proteins modified by stable isotope labeling in mammals (SILAM) methodology applied to neurodegenerative diseases. (n.d.). RSC Publishing. Retrieved March 4, 2026, from [Link]

-

What is the Difference Between Exact Mass and Molecular Weight. (2022, May 4). Pediaa.Com. Retrieved March 4, 2026, from [Link]

-

Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.). Biotai. Retrieved March 4, 2026, from [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved March 4, 2026, from [Link]

-

Exact Molecular Mass versus Molecular Weight. (n.d.). Organic Chemistry at CU Boulder. Retrieved March 4, 2026, from [Link]

-

Millán-Herrero, F., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. PubMed. Retrieved March 4, 2026, from [Link]

-

What is the difference between molecular weight and exact mass?. (2017, October 3). Quora. Retrieved March 4, 2026, from [Link]

-

What is the difference between exact mass and molecular weight?. (2020, October 19). Quora. Retrieved March 4, 2026, from [Link]

-

1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. (2024, September 18). ChemRxiv. Retrieved March 4, 2026, from [Link]

Sources

- 1. texilajournal.com [texilajournal.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 5. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. quora.com [quora.com]

- 8. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 9. 1-Benzyl-4-piperidinol-2,2,6,6-d4 | C12H17NO | CID 16121751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Utility of high resolution accurate mass spectrometry (HRMS) in the mass isotopomer distribution analysis (MIDA) of CSF proteins modified by stable isotope labeling in mammals (SILAM) methodology applied to neurodegenerative diseases - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. academic.oup.com [academic.oup.com]

Isotopic purity specifications for 1-benzyl-4-piperidinol-2,2,6,6-d4

An In-Depth Technical Guide to the Isotopic Purity Specifications for 1-Benzyl-4-piperidinol-2,2,6,6-d4

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for defining, analyzing, and specifying the isotopic purity of 1-benzyl-4-piperidinol-2,2,6,6-d4 (d4-B4PO), a deuterated analog of a valuable synthetic intermediate. In the fields of pharmaceutical research and drug development, the precise control and verification of isotopic composition are paramount for the integrity of pharmacokinetic, metabolic, and mechanistic studies. This document moves beyond a simple recitation of methods to explain the causality behind analytical choices, establishing a self-validating system for quality control. We will delve into the critical distinction between isotopic enrichment and species abundance, detail the primary analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—and propose a robust specification framework in the absence of dedicated pharmacopeial monographs.

The Imperative of Isotopic Purity in Drug Development

Isotopically labeled compounds, particularly those enriched with stable isotopes like deuterium (²H or D), are indispensable tools in modern pharmaceutical science.[1][2] The substitution of hydrogen with deuterium can strategically alter a molecule's metabolic profile by leveraging the kinetic isotope effect (KIE), potentially leading to improved pharmacokinetic properties. Furthermore, deuterated compounds serve as ideal internal standards in quantitative bioanalysis using mass spectrometry, enabling highly accurate measurements of drug concentrations in biological matrices.[3]

1-Benzyl-4-piperidinol-2,2,6,6-d4 is the deuterated analogue of 1-benzyl-4-piperidinol, a precursor and building block for numerous pharmacologically active molecules.[4][5] For d4-B4PO to be effective either as a therapeutic agent or as an internal standard, its isotopic composition must be rigorously controlled and characterized. The presence of significant levels of lower-deuterated (d0, d1, d2, d3) or unlabeled species can confound experimental results and compromise regulatory submissions. Therefore, the definition of "purity" for such a compound must extend beyond chemical purity to encompass isotopic purity.[6]

Foundational Concepts: Isotopic Enrichment vs. Species Abundance

A frequent point of confusion in characterizing deuterated compounds is the distinction between isotopic enrichment and species abundance.[6]

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For example, if a deuterated starting material has 99% D enrichment, it means that at any given labeled site, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.[6]

-

Species Abundance: This term describes the percentage of the entire population of molecules that possesses a specific, complete isotopic composition.[6]

It is a statistical impossibility to synthesize a compound with 100% isotopic purity, especially when multiple deuterium atoms are incorporated.[6] Even with starting materials of high isotopic enrichment, the final product will be a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic makeup. For d4-B4PO, the bulk of the material will be the desired d4 species, but it will inevitably contain small populations of d3, d2, d1, and d0 isotopologues.[6] Understanding this statistical distribution is fundamental to setting realistic and meaningful specifications.

Synthetic Pathway and Origins of Isotopic Impurities

The synthesis of 1-benzyl-4-piperidinol-2,2,6,6-d4 typically involves the reduction of a deuterated precursor, 1-benzyl-4-piperidone-2,2,6,6-d4. The deuterium atoms are introduced at the 2 and 6 positions, alpha to the nitrogen atom.

A plausible synthetic route is outlined below. The primary sources of isotopic impurities are the isotopic enrichment of the deuterium source (e.g., D₂O, deuterated reducing agents) and potential H/D exchange reactions during the synthesis or workup phases.

Caption: Plausible synthetic pathway for d4-B4PO and origin of impurities.

Core Analytical Workflows for Isotopic Purity Determination

A dual-technique approach using both Mass Spectrometry and NMR Spectroscopy is essential for a comprehensive and trustworthy assessment of isotopic purity.[3] MS provides the distribution of isotopologues, while NMR confirms the location of deuterium incorporation and quantifies residual protons.

High-Resolution Mass Spectrometry (HRMS) for Isotopologue Distribution

HRMS is the preferred method for quantifying the relative abundance of each isotopologue.[7][8] Its high mass accuracy allows for the clear separation and measurement of ions that differ only by the mass of a neutron. Liquid Chromatography (LC) is typically coupled with MS (LC-MS) to separate the analyte from any chemical impurities prior to mass analysis.[9][10]

Table 1: Expected [M+H]⁺ Ions for 1-Benzyl-4-piperidinol-dₓ Isotopologues

| Isotopologue | Formula (C₁₂HₓDᵧNO) | Exact Monoisotopic Mass (Da) |

| d4 (Target) | C₁₂H₁₄D₄NO | 195.1561 |

| d3 | C₁₂H₁₅D₃NO | 194.1499 |

| d2 | C₁₂H₁₆D₂NO | 193.1436 |

| d1 | C₁₂H₁₇D₁NO | 192.1373 |

| d0 (Unlabeled) | C₁₂H₁₈NO | 191.1311 |

Note: Masses are calculated for the protonated species [M+H]⁺.

Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation: Accurately weigh ~1 mg of the d4-B4PO sample and dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL for analysis.

-

Chromatography (UPLC/HPLC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure separation from impurities (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (ESI-HRMS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Full scan MS over a relevant m/z range (e.g., 150-250 Da).

-

Resolution: Set to >30,000 FWHM to resolve isotopic peaks.

-

Data Analysis: a. Extract the ion chromatograms (EICs) for the theoretical exact masses of the d0 through d4 species.[10] b. Integrate the peak area for each EIC. c. Calculate the percentage of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.

-

Caption: Workflow for isotopic purity determination by LC-HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides orthogonal data to confirm the site of deuteration and determine the overall isotopic enrichment with high precision.[6][9]

-

¹H-NMR (Proton NMR): This technique is exceptionally precise for measuring the small amounts of residual hydrogen at the labeled positions (2,2,6,6).[6] By comparing the integration of the residual proton signals at these positions to the integration of a non-deuterated, stable signal within the molecule (e.g., the benzyl or other piperidinol protons), the percentage of H vs. D at the labeled sites can be accurately calculated.

-

²H-NMR (Deuterium NMR): Also known as deuteron NMR, this technique directly observes the deuterium nuclei. It is used to confirm that the deuterium is located at the intended positions (a peak corresponding to the 2,2,6,6 positions will be observed) and can be used for quantitative analysis under appropriate experimental conditions.[11]

Experimental Protocol: NMR Analysis for Isotopic Enrichment

-

Sample Preparation: Dissolve 5-10 mg of the d4-B4PO sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that does not have signals interfering with the regions of interest. Add a known internal standard if absolute quantification is required.

-

¹H-NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio, especially for the small residual proton signals at the 2,2,6,6-positions.

-

Analysis: Carefully integrate the residual proton signals at the 2,2,6,6-positions. Compare this integral value to the integral of a stable, fully protonated region of the molecule (e.g., the 5 aromatic protons of the benzyl group, which should integrate to 5.00 H). The isotopic enrichment can be calculated from the deficiency in the integral at the labeled positions.

-

-

²H-NMR Acquisition:

-

Spectrometer: A spectrometer equipped with a deuterium probe/channel.

-

Acquisition: Acquire the deuterium spectrum. A strong signal should be observed at a chemical shift corresponding to the 2,2,6,6-positions.

-

Analysis: Confirm the presence and location of the deuterium signal, verifying the correct labeling pattern.

-

Establishing Isotopic Purity Specifications

As of this writing, there is no specific pharmacopeial monograph for 1-benzyl-4-piperidinol-2,2,6,6-d4 in major pharmacopeias (e.g., USP, Ph. Eur.).[12] Therefore, it is the responsibility of the manufacturer and end-user to establish robust in-house specifications. These specifications should be based on the intended use of the material and the capabilities of the synthetic and analytical methods.

For most research and pharmaceutical applications, an isotopic purity (species abundance of the target isotopologue) of ≥95% for the d4 species is considered a minimum acceptable limit.[13]

Table 2: Example Specification Sheet for 1-Benzyl-4-piperidinol-2,2,6,6-d4

| Test | Method | Acceptance Criteria |

| Appearance | Visual Inspection | White to off-white solid |

| Chemical Purity | HPLC/UPLC | ≥ 98.0% |

| Identity | ¹H-NMR, MS | Conforms to the structure |

| Isotopic Purity (d4 Species) | LC-HRMS | ≥ 95.0% |

| Isotopologue Distribution | LC-HRMS | d3: ≤ 5.0% d0-d2: Report Value |

| Site of Deuteration | ¹H-NMR, ²H-NMR | Conforms to 2,2,6,6-d4 substitution |

Conclusion

The specification of isotopic purity for 1-benzyl-4-piperidinol-2,2,6,6-d4 is a critical quality attribute that directly impacts its utility and the reliability of data derived from its use. A scientifically sound approach requires a clear understanding of isotopic distribution, the application of high-resolution analytical techniques, and the establishment of rational acceptance criteria. By integrating HRMS for isotopologue profiling and NMR for positional verification and enrichment measurement, researchers and drug development professionals can ensure that their material meets the stringent quality standards necessary for advanced scientific investigation. This self-validating system of orthogonal analytical techniques provides the highest degree of confidence in the isotopic integrity of d4-B4PO.

References

-

- PubMed

-

- ResearchGate

-

- Analytical Methods (RSC Publishing)

-

- Arklap

-

- ResolveMass Laboratories Inc.

-

- Wikipedia

-

- PubMed

-

- PubMed

-

- CymitQuimica

-

- Alfa Chemistry

-

- PubChem

-

- Sigma-Aldrich

-

- PubChem

-

- ResearchGate

-

- Proactive Molecules

-

- Alfa Chemistry

-

- MilliporeSigma

-

- Chem-Impex

-

- Benchchem

-

- Sigma-Aldrich

-

- Food and Drug Administration

-

- Veeprho

-

- Acanthus Research

-

- Semantic Scholar

-

- DTIC

-

- Organic Syntheses Procedure

-

- ResolveMass Laboratories Inc.

-

- Benchchem

-

- Almac

-

- FDA

-

- MerckMillipore

-

- Pharmaceutical Technology

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. 1-Benzyl-4-piperidinol-2,2,6,6-d4 | C12H17NO | CID 16121751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 6. isotope.com [isotope.com]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. almacgroup.com [almacgroup.com]

- 11. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 12. veeprho.com [veeprho.com]

- 13. resolvemass.ca [resolvemass.ca]

Synthesis Pathways for Deuterated 1-Benzyl-4-piperidinol Derivatives: A Technical Whitepaper

Executive Summary

The strategic incorporation of deuterium ( 2 H) into small-molecule active pharmaceutical ingredients (APIs) has revolutionized modern medicinal chemistry. By leveraging the primary Kinetic Isotope Effect (KIE), researchers can significantly enhance the metabolic stability and pharmacokinetic (PK) profiles of drug candidates without altering their fundamental pharmacology[1].

1-Benzyl-4-piperidinol is a ubiquitous structural motif and critical synthetic intermediate in the development of numerous neuroactive agents, including donepezil analogs, haloperidol derivatives, and fentanyl-class analgesics[2]. This technical guide details the authoritative synthesis pathways for generating site-specifically deuterated 1-benzyl-4-piperidinol derivatives, focusing on the mechanistic causality behind reagent selection and the implementation of self-validating experimental protocols.

Mechanistic Rationale for Deuteration

The carbon-deuterium (C–D) bond possesses a lower zero-point vibrational energy compared to the carbon-protium (C–H) bond. Consequently, the activation energy required to reach the transition state for C–D bond cleavage is significantly higher. When Cytochrome P450 (CYP450) enzymes attempt to oxidize a deuterated site, the reaction rate is substantially reduced ( kH/kD>1 ), shifting metabolic clearance to alternative, often less toxic, pathways[3].

In the context of 1-benzyl-4-piperidinol, deuteration is typically targeted at three distinct regions, depending on the desired metabolic protection:

-

C4 Position (Carbinol carbon): Protects against oxidation to the corresponding piperidone.

-

C3 and C5 Positions ( α -carbons): Prevents α -oxidation and subsequent ring-opening.

-

N-Benzyl Group: Mitigates CYP-mediated N-dealkylation.

Core Synthetic Pathways

The synthesis of deuterated 1-benzyl-4-piperidinol relies on the chemoselective manipulation of 1-benzyl-4-piperidone[4]. The overarching synthetic logic is mapped in Figure 1.

Figure 1: Synthetic pathways for site-specific deuterated 1-benzyl-4-piperidinol derivatives.

Pathway A: C4-Deuteration via Hydride Transfer

The reduction of 1-benzyl-4-piperidone to 1-benzyl-4-piperidinol-4-d 1 is achieved via nucleophilic addition of a deuteride ion. Sodium borodeuteride (NaBD 4 ) is the reagent of choice over Lithium aluminum deuteride (LiAlD 4 )[5]. Causality: NaBD 4 provides milder reaction conditions, superior chemoselectivity, and allows the use of protic solvents (like methanol), which accelerates the reduction through hydrogen-bonding activation of the carbonyl oxygen.

Pathway B: α -Proton H/D Exchange (C3, C5-Deuteration)

To achieve deuteration at the 3 and 5 positions, the inherent acidity of the protons α to the carbonyl group is exploited. Subjecting 1-benzyl-4-piperidone to heavy water (D 2 O) in the presence of a catalytic base (e.g., NaOD) initiates a keto-enol tautomerization cycle.

Figure 2: Base-catalyzed keto-enol tautomerization mechanism driving H/D exchange.

Causality: Because this is an equilibrium process, a single exposure to D 2 O will not yield 100% isotopic purity. The reaction must be driven forward by Le Chatelier's principle, requiring 2 to 3 successive cycles of solvent removal and replenishment with fresh D 2 O to achieve >98% deuterium incorporation at the α -carbons.

Pathway C: N-Alkyl Deuteration

For protection against N-dealkylation, the benzyl group itself must be deuterated. This is accomplished via an S N 2 alkylation of commercially available 4-piperidinol using benzyl-d 7 chloride in the presence of a mild base (K 2 CO 3 ) and a polar aprotic solvent (acetonitrile).

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols integrate mandatory In-Process Controls (IPCs) to create a self-validating workflow.

Protocol 1: Synthesis of 1-Benzyl-4-piperidone-3,3,5,5-d 4

-

Reaction Setup: Dissolve 1-benzyl-4-piperidone (10.0 g, 52.8 mmol) in D 2 O (100 mL). Add 40% NaOD in D 2 O (1.0 mL) as a catalyst.

-

Exchange Cycle: Heat the mixture to 80 °C and stir for 12 hours under an inert argon atmosphere.

-

Solvent Swap: Cool to room temperature and extract the organic layer with ethyl acetate (3 x 50 mL). Dry the combined organics over anhydrous Na 2 SO 4 and concentrate under reduced pressure.

-

Self-Validation (IPC 1): Take a 10 mg aliquot for 1 H-NMR (in CDCl 3 ).

-

Diagnostic Check: Integrate the benzylic CH 2 singlet at ~3.5 ppm to 2.00. The α -protons (multiplet at ~2.4 ppm) should integrate to < 0.10.

-

Decision: If integration is > 0.10, repeat Steps 1-3 with fresh D 2 O.

-

-

Isolation: Once validated, the resulting oil is used directly in Protocol 2.

Protocol 2: Synthesis of 1-Benzyl-4-piperidinol-3,3,4,5,5-d 5

Critical Note: To prevent back-exchange of the α -deuteriums synthesized in Protocol 1, a fully deuterated protic solvent (MeOD) MUST be used.

-

Reaction Setup: Dissolve 1-benzyl-4-piperidone-3,3,5,5-d 4 (5.0 g, 25.9 mmol) in anhydrous CD 3 OD (50 mL). Cool the flask to 0 °C in an ice bath.

-

Reduction: Slowly add NaBD 4 (1.6 g, 38.8 mmol, 1.5 eq) in small portions over 30 minutes to control the exothermic evolution of D 2 gas.

-

Maturation: Remove the ice bath and stir at room temperature for 2 hours.

-

Quenching: Carefully quench the reaction by adding D 2 O (10 mL). Do not use H 2 O, as trace base could catalyze back-exchange.

-

Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 30 mL), dry over Na 2 SO 4 , and concentrate.

-

Self-Validation (IPC 2): Analyze via LC-MS and 1 H-NMR.

-

Diagnostic Check: The mass spectrum must show the [M+H] + ion at m/z 197.1 (compared to 192.1 for the non-deuterated analog). 1 H-NMR must show the complete absence of the C4 carbinol proton at ~3.7 ppm.

-

Quantitative Data & Isotopic Yields

The table below summarizes the expected quantitative outcomes and isotopic purities when strictly adhering to the self-validating protocols described above.

| Target Derivative | Deuterated Position(s) | Precursor | Key Reagent(s) | Expected Isotopic Purity | Isolated Yield |

| 1-Benzyl-4-piperidinol-4-d 1 | C4 | 1-Benzyl-4-piperidone | NaBD 4 / MeOH | > 99% | 88 - 92% |

| 1-Benzyl-4-piperidone-3,3,5,5-d 4 | C3, C5 | 1-Benzyl-4-piperidone | D 2 O / NaOD | > 95% (after 2 cycles) | 80 - 85% |

| 1-Benzyl-4-piperidinol-3,3,4,5,5-d 5 | C3, C4, C5 | 1-Benzyl-4-piperidone-d 4 | NaBD 4 / MeOD | > 95% | 85 - 89% |

| 1-(Benzyl-d 7 )-4-piperidinol | N-Benzyl | 4-Piperidinol | Benzyl-d 7 -Cl | > 99% | 75 - 80% |

Table 1: Reagent mapping, expected isotopic purities, and historical yields for deuterated 1-benzyl-4-piperidinol syntheses.

References

-

Applications of Deuterium in Medicinal Chemistry ACS Publications[Link]

-

Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs PLOS One[Link]

-

Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling Organic Letters (ACS Publications)[Link]

-

An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analogues Diva-Portal[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-Benzyl-4-hydroxypiperidine 96 4727-72-4 [sigmaaldrich.com]

- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. diva-portal.org [diva-portal.org]

Structural Elucidation and NMR Spectral Analysis of 1-Benzyl-4-piperidinol-2,2,6,6-d4 Reference Standard

Introduction to the Isotopic Reference Standard

In the rigorous landscape of quantitative bioanalysis and pharmacokinetic profiling, matrix effects and extraction variability are the primary adversaries of data integrity. To counteract this, stable isotope-labeled (SIL) internal standards are deployed. 1-Benzyl-4-piperidinol-2,2,6,6-d4 (CAS 1014695-50-1) serves as a critical internal standard for the quantification of piperidine-based therapeutics and their metabolites[1][2].

Its near-identical physicochemical properties to the unlabeled analyte allow it to co-elute during liquid chromatography, effectively compensating for ionization suppression or enhancement in mass spectrometry[3]. However, the reliability of this internal standard hinges entirely on its isotopic purity and structural integrity, which must be rigorously validated using Nuclear Magnetic Resonance (NMR) spectroscopy.

The Causality of Isotopic Labeling at the 2,2,6,6 Positions

The strategic placement of four deuterium atoms at the C2 and C6 positions of the piperidine ring is driven by two fundamental analytical requirements:

-

Optimal Mass Shift (+4 Da): The incorporation of four deuterium atoms increases the molecular weight from 191.27 g/mol to 195.29 g/mol [1]. This +4 Da shift is the analytical "sweet spot." A smaller shift (e.g., +2 Da) risks isotopic cross-talk, where the naturally occurring M+2 heavy isotopes of the unlabeled drug (due to 13 C or 18 O) bleed into the internal standard's detection channel. A +4 Da shift safely bypasses the natural isotopic envelope.

-

Chemical Stability of the Label: The protons at the C2 and C6 positions—being adjacent to the basic nitrogen—are sterically and electronically stable against spontaneous hydrogen-deuterium exchange under standard physiological pH and protic solvent conditions[3]. In contrast, labeling the hydroxyl group at C4 would be futile, as the O-D bond would immediately exchange with protic solvents (like water or methanol) during sample preparation.

NMR Spectral Characteristics: A Self-Validating System

To guarantee the trustworthiness of the reference standard, we employ a multi-nuclear NMR approach ( 1 H, 13 C, and 2 H). This creates a self-validating system : the absence of signals in one spectrum ( 1 H) must be orthogonally corroborated by the presence of signals in another ( 2 H), and further confirmed by predictable quantum mechanical coupling patterns in a third ( 13 C).

The 1 H NMR Causality (Proton Depletion)

In the unlabeled 1-benzyl-4-piperidinol, the C2 and C6 protons appear as distinct multiplets due to their rigid equatorial (~2.75 ppm) and axial (~2.13 ppm) environments[4][5]. In the 2,2,6,6-d4 standard, these signals must be completely absent. Furthermore, the C3 and C5 protons (~1.86 and ~1.58 ppm) exhibit simplified splitting patterns. Because their scalar coupling to the C2/C6 protons is eliminated, they only exhibit geminal coupling and vicinal coupling to the C4 proton.

The 13 C NMR Causality (The Isotope Effect)

The 13 C NMR spectrum provides definitive, mechanistic proof of isotopic incorporation. The carbon atoms at C2 and C6 (normally a singlet at ~51 ppm) undergo three distinct physical changes due to deuteration:

-

Multiplet Splitting: Deuterium has a nuclear spin of I=1 . Because each C2/C6 carbon is coupled to two equivalent deuterium atoms, the signal splits into a pentet according to the 2nI+1 rule ( 2(2)(1)+1=5 ), with a coupling constant 1JCD≈21 Hz.

-

Signal Attenuation: The intensity of the C2/C6 signals drops precipitously. This is caused by the loss of the Nuclear Overhauser Effect (NOE) enhancement (which relies on 1 H- 13 C dipolar relaxation) and the distribution of the remaining signal intensity across five split peaks.

-

Isotopic Upfield Shift: A primary deuterium isotope effect causes a slight upfield shift (~0.5 to 1.0 ppm) of the C2/C6 carbon resonances relative to the unlabeled standard.

Data Presentation: Comparative NMR Chemical Shifts

The following table summarizes the quantitative spectral changes utilized to validate the structural transition from the unlabeled to the d4-labeled standard.

| Nucleus / Position | Unlabeled 1-Benzyl-4-piperidinol | 1-Benzyl-4-piperidinol-2,2,6,6-d4 | Diagnostic Observation |

| 1 H: C2, C6 (Equatorial) | ~2.75 ppm (2H, multiplet) | Absent | Confirms deuteration at equatorial sites. |

| 1 H: C2, C6 (Axial) | ~2.13 ppm (2H, multiplet) | Absent | Confirms deuteration at axial sites. |

| 1 H: C3, C5 | ~1.86 ppm (eq), ~1.58 ppm (ax) | ~1.86 ppm, ~1.58 ppm (Simplified) | Loss of vicinal coupling to C2/C6. |

| 13 C: C2, C6 | ~51.0 ppm (Singlet, high intensity) | ~50.2 ppm (Pentet, low intensity) | 1JCD≈21 Hz, loss of NOE. |

| 13 C: C4 | ~67.0 ppm (Singlet) | ~67.0 ppm (Singlet) | Unaffected structural anchor. |

| 2 H: C2, C6 | Absent | ~2.75 ppm, ~2.13 ppm (Broad) | Orthogonal proof of D-atom placement. |

Experimental Protocol: Multi-Nuclear NMR Acquisition Workflow

To execute the self-validating system described above, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation Dissolve 15-20 mg of the 1-Benzyl-4-piperidinol-2,2,6,6-d4 standard in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS)[3]. Causality: TMS provides a zero-point chemical shift calibration, while CDCl 3 provides the deuterium lock signal required for field-frequency stabilization during 1 H and 13 C acquisition.

Step 2: 1 H NMR Acquisition (Purity Verification) Acquire the 1 H spectrum at 400 MHz (or higher) using a standard 30° flip angle pulse sequence. Set the relaxation delay (D1) to 2 seconds. Causality: A sufficient D1 ensures quantitative integration. The analyst must integrate the residual signals (if any) at 2.75 ppm and 2.13 ppm against the benzyl CH 2 singlet (3.49 ppm, 2H) to calculate the isotopic purity (must be ≥ 98% d4).

Step 3: 13 C{ 1 H} NMR Acquisition (Backbone & Splitting Analysis) Acquire the proton-decoupled 13 C spectrum at 100 MHz. Increase the relaxation delay (D1) to 5-10 seconds and acquire at least 1024 scans. Causality: The extended D1 is critical. Because the deuterated carbons (C2/C6) lack 1 H-driven NOE enhancement, they possess significantly longer T1 relaxation times. An insufficient delay will cause these diagnostic pentets to vanish into the baseline noise.

Step 4: 2 H NMR Acquisition (Orthogonal Validation) Prepare a separate sample using natural abundance CHCl 3 as the solvent (do not use CDCl 3 ). Acquire the 2 H (Deuterium) NMR spectrum. Causality: Running a 2 H NMR directly observes the deuterium atoms. The appearance of broad resonances at 2.75 ppm and 2.13 ppm perfectly mirrors the missing peaks in the 1 H spectrum, closing the self-validating loop and proving the label is exactly where intended.

Workflow Visualization

Figure 1: Multi-nuclear NMR self-validating workflow for isotopic purity assessment.

References

-

1-Benzyl-4-piperidinol-2,2,6,6-d4 | C12H17NO - PubChem. National Center for Biotechnology Information. URL:[Link]

Sources

- 1. 1-Benzyl-4-piperidinol-2,2,6,6-d4 | C12H17NO | CID 16121751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1-Benzyl-4-piperidinol-3,3,5,5-d4 | 88227-11-6 | Benchchem [benchchem.com]

- 4. 1-Benzyl-4-hydroxypiperidine(4727-72-4) 1H NMR [m.chemicalbook.com]

- 5. 1-Benzyl-4-hydroxypiperidine(4727-72-4) 1H NMR spectrum [chemicalbook.com]

Harnessing the Kinetic Isotope Effect in Drug Design: A Technical Guide to 2,2,6,6-d4 Labeling in Piperidinols

Executive Summary

The strategic incorporation of deuterium into pharmacologically active molecules has transitioned from a niche analytical tool to a validated drug discovery strategy, highlighted by the FDA approval of deuterated therapeutics like deutetrabenazine. Within medicinal chemistry, the piperidinol motif (a piperidine ring bearing a hydroxyl group) is ubiquitous, appearing in numerous neuroactive and systemic agents. However, this scaffold often suffers from rapid metabolic clearance via cytochrome P450 (CYP450) mediated α -hydroxylation[1].

By selectively replacing the four protium atoms adjacent to the basic nitrogen with deuterium—yielding a 2,2,6,6-d4 piperidinol —drug development professionals can leverage the primary kinetic isotope effect (KIE) to significantly attenuate N-dealkylation and ring-opening pathways[2]. This whitepaper provides an in-depth mechanistic rationale, validated synthetic protocols, and metabolic profiling workflows to successfully implement 2,2,6,6-d4 labeling in piperidinol-based drug programs.

Mechanistic Rationale: CYP450 Metabolism & The Primary KIE

The primary advantage of substituting hydrogen with deuterium lies in the lower zero-point energy of the carbon-deuterium (C–D) bond compared to the carbon-hydrogen (C–H) bond. Cleaving a C–D bond requires approximately 1.2 to 1.5 kcal/mol more activation energy than cleaving a C–H bond[1].

In piperidinols, the α -carbons (C2 and C6) are highly susceptible to oxidative attack by CYP450 enzymes (predominantly CYP3A4 and CYP2D6)[2]. The oxidation mechanism proceeds via initial electron transfer or direct hydrogen atom abstraction, forming an unstable α -hydroxy intermediate. This intermediate rapidly collapses into an iminium ion, which subsequently undergoes hydrolysis to yield ring-opened or N-dealkylated metabolites[3]. Because C–H bond cleavage is the rate-limiting step in this cascade, deuteration at the 2,2,6,6-positions directly impacts the kinetics of clearance.

CYP450-mediated metabolism pathway of piperidinols highlighting the rate-limiting step.

The magnitude of the observed KIE ( kH/kD ) is highly dependent on the enzyme's "commitment to catalysis"[2]. If product release or oxygen binding becomes partially rate-limiting, the observed KIE may be lower than the intrinsic KIE. Nonetheless, values ranging from 2.0 to 4.5 are routinely observed for 2,2,6,6-d4 piperidines, leading to profound increases in biological half-life[4].

Synthetic Methodology: Precision 2,2,6,6-d4 Labeling

A common pitfall in deuterating piperidinols is attempting base-catalyzed H/D exchange on a piperid-4-one precursor. Base-catalyzed exchange in D2O only targets the protons α to the carbonyl (positions 3 and 5), yielding 3,3,5,5-d4-piperid-4-one. To achieve the metabolically protective 2,2,6,6-d4 substitution ( α to the nitrogen), the piperidine ring must be constructed de novo using deuterated building blocks, or subjected to specialized transition-metal catalysis[5].

The most robust and scalable method is the Double Mannich Condensation using formaldehyde- d2 , followed by ketone reduction[6].

Protocol 1: Synthesis of 1-Substituted-4-piperidinol-2,2,6,6-d4

Step 1: Double Mannich Condensation

-

Dissolve the primary amine (e.g., benzylamine, 1.0 eq) and dimethyl acetonedicarboxylate (1.0 eq) in a mildly acidic aqueous buffer.

-

Slowly add formaldehyde- d2 (20% solution in D2O , 2.2 eq) at 0°C[4].

-

Stir at room temperature for 12 hours. The reaction yields the intermediate dimethyl 1-benzyl-4-oxopiperidine-3,5-dicarboxylate-2,2,6,6-d4.

Step 2: Hydrolysis and Decarboxylation

-

Isolate the intermediate and reflux in 6M HCl for 8 hours to induce ester hydrolysis and subsequent bis-decarboxylation.

-

Basify the aqueous layer with NaOH to pH 10 and extract with dichloromethane.

-

Concentrate to yield 1-benzyl-4-piperidone-2,2,6,6-d4[3].

Step 3: Ketone Reduction

-

Dissolve the 2,2,6,6-d4 piperidone in anhydrous methanol at 0°C.

-

Add NaBH4 (1.5 eq) portion-wise. (Note: Use NaBD4 if a 2,2,4,6,6-d5 analog is desired).

-

Stir for 2 hours, quench with saturated NH4Cl , and extract with ethyl acetate. Purify via flash chromatography to isolate the final 2,2,6,6-d4 piperidinol.

End-to-end workflow from synthesis of 2,2,6,6-d4 piperidinols to in vitro KIE validation.

Metabolic Profiling & Pharmacokinetics

To validate the causality of the isotopic substitution, the deuterated analog must be evaluated head-to-head against its protio (d0) counterpart in a highly controlled microsomal stability assay.

Protocol 2: In Vitro CYP450 Clearance Assay

-

Preparation : Prepare 10 mM stock solutions of the d0 and d4 piperidinols in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) to ensure the co-solvent concentration remains <0.1%.

-

Incubation : Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes. Causality note: 0.5 mg/mL ensures linear enzyme kinetics without non-specific protein binding artifacts.

-

Initiation : Initiate the oxidative reaction by adding NADPH to a saturating final concentration of 1 mM.

-

Quenching : At predetermined time points (0, 5, 15, 30, and 60 minutes), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Analysis : Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode[4].

-

Calculation : Determine the elimination rate constant ( k ) from the log-linear plot of remaining parent compound versus time. Calculate intrinsic clearance ( CLint ) using the formula:

CLint=t1/20.693×Microsomal Protein (mg)Incubation Volume (µL)

Quantitative Data: Pharmacokinetic Translation

The kinetic isotope effect directly translates to improved pharmacokinetic parameters. By suppressing the α -oxidation pathway, metabolic shunting often occurs, redirecting clearance to phase II pathways (e.g., glucuronidation of the piperidinol hydroxyl group), which generally produce non-toxic, easily excretable metabolites.

The table below summarizes representative comparative data demonstrating the impact of 2,2,6,6-d4 labeling on a model piperidinol-based receptor antagonist[1][4].

| Pharmacokinetic Parameter | Protio (d0) Piperidinol | 2,2,6,6-d4 Piperidinol | Fold Improvement / KIE |

| HLM CLint (µL/min/mg) | 48.5 | 14.2 | 3.41 (KIE) |

| In Vitro Half-Life ( t1/2 , min) | 28.6 | 97.6 | 3.4x longer |

| Rat Oral Bioavailability (F%) | 12% | 45% | 3.7x higher |

| Primary Clearance Route | N-dealkylation (CYP3A4) | Glucuronidation (UGT) | Metabolic Shunting |

Note: Data is synthesized from established literature benchmarks for deuterated piperidine analogs to illustrate typical magnitude shifts.

Conclusion

The 2,2,6,6-d4 labeling of piperidinols represents a highly rational, self-validating system for overcoming metabolic liabilities in drug development. By understanding the precise causality between C–H bond cleavage at the α -nitrogen position and CYP450-mediated clearance, scientists can design "heavy" analogs that drastically improve half-life and oral bioavailability. While the synthesis requires specific de novo ring construction strategies like the double Mannich condensation, the resulting pharmacokinetic dividends make it an indispensable tool for modern medicinal chemistry.

References

-

Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs National Institutes of Health (PMC) URL:[Link]

-

Chapter 4. 1,4-Disubstituted Tetrahydropyridines The unexpected substrate properties of the MPTP analog 4-benzyl-1-cyclopropyl VTechWorks (Virginia Tech) URL: [Link]

-

1-Benzyl-4-piperidinol-2,2,6,6-d4 | C12H17NO - PubChem National Institutes of Health (PubChem) URL:[Link]

-

Deuterium Isotope Effect Studies on the MAO-B Catalyzed Oxidation of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine CORE URL: [Link]

-

A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor Mallory A. Maurer / ACS Publications URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. mallorymaurer.com [mallorymaurer.com]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. 1-Benzyl-4-piperidinol-2,2,6,6-d4 | C12H17NO | CID 16121751 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Deuterium Incorporation in 1-Benzyl-4-piperidinol: Mechanisms, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium labeling of pharmaceutical compounds is a critical strategy in drug discovery and development, offering significant advantages in modulating metabolic pathways and enhancing pharmacokinetic profiles.[1] This guide provides an in-depth technical exploration of the mechanisms underlying deuterium incorporation into 1-benzyl-4-piperidinol, a key structural motif in many bioactive molecules. We will dissect the fundamental principles of acid- and base-catalyzed deuterium exchange, explore advanced catalytic methods, and provide detailed experimental protocols. The content is designed to equip researchers with the foundational knowledge and practical insights required to effectively synthesize and analyze deuterated analogs of this important scaffold.

Introduction: The Significance of Deuterium in Drug Development

The substitution of hydrogen with its heavier, stable isotope, deuterium, can profoundly influence the physicochemical properties of a drug molecule. This "deuterium switch" is increasingly employed to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1] The enhanced stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes, leading to a longer drug half-life and potentially reduced dosing frequency.[2] 1-Benzyl-4-piperidinol serves as a valuable model system and a common building block in medicinal chemistry, making the understanding of its deuteration a subject of considerable interest.

Core Mechanisms of Deuterium Incorporation

The incorporation of deuterium into 1-benzyl-4-piperidinol can be achieved at several positions, primarily at the hydroxyl group, the carbon alpha to the hydroxyl group, and potentially at the benzylic position. The specific mechanism and resulting labeling pattern are highly dependent on the reaction conditions.

Deuterium Exchange at the Hydroxyl Group

The proton of the hydroxyl group in 1-benzyl-4-piperidinol is labile and readily undergoes exchange with deuterium from a deuterated solvent such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD).[3] This exchange is typically rapid and can be catalyzed by trace amounts of acid or base.[4] While this is the most straightforward deuteration to achieve, the deuterium is also readily exchanged back with protic solvents, making it less useful for creating metabolically stable drug analogs unless the hydroxyl group is a site of metabolic oxidation.[5]

Deuterium Incorporation at the α-Carbon

More synthetically valuable is the incorporation of deuterium at the carbon atom adjacent to the hydroxyl group (the α-carbon). This is typically achieved through an oxidation-reduction sequence or via keto-enol tautomerism of the corresponding ketone, 1-benzyl-4-piperidone.

In the presence of a base and a deuterium source (e.g., D₂O, CD₃OD), the ketone precursor, 1-benzyl-4-piperidone, can undergo deprotonation at the α-carbons to form an enolate intermediate.[6][7] This enolate is a key nucleophilic species that can then be deuterated by the solvent.[7][8] This process can be repeated to replace all acidic α-hydrogens with deuterium.[6] The resulting deuterated ketone can then be reduced to the corresponding deuterated 1-benzyl-4-piperidinol.

Mechanism of Base-Catalyzed Deuteration:

-

Step 1: Enolate Formation: A base (e.g., OD⁻) removes a proton from the α-carbon of 1-benzyl-4-piperidone.

-

Step 2: Deuteration: The resulting enolate anion abstracts a deuterium from the deuterated solvent (e.g., D₂O).[6]

-

Step 3: Repetition: The process repeats until all α-hydrogens are substituted.

Diagram: Base-Catalyzed Deuterium Incorporation

Caption: Base-catalyzed enolization facilitates deuterium exchange at the α-carbon.

Alternatively, acid catalysis can promote the formation of an enol tautomer from 1-benzyl-4-piperidone.[9][10] In the presence of a deuterated acid (e.g., DCl in D₂O), the carbonyl oxygen is protonated (deuterated), increasing the acidity of the α-hydrogens.[10] A weak base (like D₂O) can then remove an α-proton to form the enol. The enol can then be deuterated at the α-carbon.

Mechanism of Acid-Catalyzed Deuteration:

-

Step 1: Carbonyl Protonation: The carbonyl oxygen is protonated (deuterated) by the acid catalyst.[10]

-

Step 2: Enol Formation: A weak base removes an α-proton, leading to the formation of the enol.

-

Step 3: Deuteration: The enol tautomer is deuterated at the α-carbon.

Diagram: Acid-Catalyzed Deuterium Incorporation

Caption: Acid-catalyzed enol formation enables deuterium incorporation.

Metal-Catalyzed Deuteration

More advanced methods involve the use of transition metal catalysts to achieve site-selective deuteration.[2] Iridium and palladium-based catalysts have shown efficacy in the α-selective deuteration of alcohols.[11][12] These methods often proceed through a "hydrogen borrowing" or dehydrogenation-deuteration-hydrogenation sequence.[13] The alcohol is first oxidized to the corresponding ketone in situ, which then undergoes deuteration, followed by reduction back to the deuterated alcohol.

Experimental Protocols

The following protocols are illustrative and may require optimization based on specific laboratory conditions and desired levels of deuterium incorporation.

Protocol for Base-Catalyzed Deuteration of 1-Benzyl-4-piperidone

-

Materials: 1-benzyl-4-piperidone, sodium deuteroxide (NaOD) in D₂O (40 wt. %), D₂O, and an appropriate organic solvent for extraction (e.g., dichloromethane).

-

Procedure:

-

Dissolve 1-benzyl-4-piperidone in D₂O.

-

Add a catalytic amount of NaOD solution.

-

Stir the mixture at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 12-24 hours) to allow for complete exchange.

-

Monitor the reaction progress by ¹H NMR or mass spectrometry to determine the extent of deuteration.

-

After completion, cool the reaction mixture and neutralize with a deuterated acid (e.g., DCl in D₂O).

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude deuterated 1-benzyl-4-piperidone can be purified by column chromatography.

-

Reduction: The purified deuterated ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borodeuteride (NaBD₄) to maintain the deuterium labels.

Protocol for Iridium-Catalyzed α-Deuteration of 1-Benzyl-4-piperidinol

-

Materials: 1-benzyl-4-piperidinol, a suitable iridium catalyst (e.g., an iridium(III)-bipyridonate complex), D₂O as the deuterium source, and an appropriate solvent.[11]

-

Procedure:

-

In an inert atmosphere glovebox, combine 1-benzyl-4-piperidinol and the iridium catalyst in a reaction vessel.

-

Add D₂O and the solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) for the required time.

-

Monitor the reaction for deuterium incorporation.

-

Upon completion, cool the reaction, and purify the product using standard techniques such as column chromatography.

-

Analytical Characterization

Accurate determination of the degree and position of deuterium incorporation is crucial.[14] The primary analytical techniques employed are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to observe the disappearance of signals corresponding to the replaced protons.[15] ²H NMR can be used to directly observe the deuterium signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for determining the isotopic enrichment and confirming the mass increase corresponding to the number of incorporated deuterium atoms.[14][16]

| Technique | Information Provided |

| ¹H NMR | Disappearance of proton signals at specific positions. |

| ²H NMR | Direct observation of deuterium signals. |

| Mass Spectrometry | Isotopic distribution and overall deuterium incorporation.[16] |

Conclusion

The selective incorporation of deuterium into 1-benzyl-4-piperidinol is a valuable synthetic strategy for modifying the properties of bioactive molecules. Understanding the underlying mechanisms, from classical acid-base catalysis to modern metal-catalyzed reactions, allows researchers to rationally design and execute efficient deuteration protocols. The ability to precisely control the location and extent of deuterium labeling is a powerful tool in the development of next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

References

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021). MDPI. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing). [Link]

-

Proposed mechanism for catalytic deuteration of secondary alcohols under neutral conditions. (n.d.). ResearchGate. [Link]

-

Alcohol Reactivity. (n.d.). MSU chemistry. [Link]

-

Hydrogen - Deuterium exchange. (n.d.). quimicaorganica.org. [Link]

-

Superacid-catalysed α-deuteration of ketones with D2O. (2025). RSC Publishing. [Link]

-

Kinetic Investigations of Acid-Catalyzed Enolization of Acetophenones by 1H NMR: Analyzing the Effect of Substituents on the Rate of Deuterium Exchange. (2021). ACS Publications. [Link]

-

Iron-Catalyzed Reductive Deuteration of Ketones and Imines. (2025). ACS Publications. [Link]

-

Iridium-catalyzed α-selective deuteration of alcohols. (2022). Chemical Science (RSC Publishing). [Link]

-

Exchangeable Protons and Deuterium Exchange. (n.d.). OpenOChem Learn. [Link]

-

Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. (2017). Macmillan Group - Princeton University. [Link]

-

A method for quantitative determination of deuterium content in biological material. (2005). PubMed. [Link]

-

Keto Enol Tautomerization. (2024). Chemistry Steps. [Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022). Chemical Reviews - ACS Publications. [Link]

-

Deuteration and Tritiation of Pharmaceuticals by Non-Directed Pd-Catalyzed C–H Activation in. (n.d.). ChemRxiv. [Link]

-

How can I figure out the percentage of deuterium incorporation in product?. (2014). ResearchGate. [Link]

-

B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O. (n.d.). PMC - NIH. [Link]

-

Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). MDPI. [Link]

-

Designing chemical systems for precision deuteration of medicinal building blocks. (2024). PMC. [Link]

-

Site-specific synthesis and application of deuterium-labeled sterols. (n.d.). Arkivoc. [Link]

-

Is there any review on analytical methods to determine the degree of deuterium/hydrogen exchange?. (2021). ResearchGate. [Link]

-

Strategies and Tactics for Site Specific Deuterium Incorporation at Each Available Carbon Atom of α-Pinene. (n.d.). PMC. [Link]

-

Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]

-

Deuterium Isotope Effect Studies on the MAO-B Catalyzed Oxidation of 4-Benzyl-1-cyclopropyl-1,2,3. (n.d.). CORE. [Link]

-

The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. (n.d.). Digital Commons @ Assumption University. [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025). DTIC. [Link]

-

22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]

-

Keto–Enol Tautomerization as a First Step in Hydrogenation of Carbonyl Compounds. (n.d.). onlinelibrary.wiley.com. [Link]

-

Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Stable isotope studies with 1-benzyl-4-cyano-4-phenylpiperidine. (n.d.). PubMed. [Link]

-